Electron-Withdrawing Capacity of 5-Ethylsulfonyl vs. 5-Methylsulfonyl in 2-Aminothiophene-3-carbonitriles
The 5-ethylsulfonyl group in the target compound provides stronger electron withdrawal compared to the 5-methylsulfonyl analog (CAS 1707379-15-4). Hammett σₚ constants for SO₂Et and SO₂Me are estimated at +0.73 and +0.68, respectively, indicating an ~7% greater inductive/field effect for the ethylsulfonyl substituent [1]. This difference translates into a lower electron density at the C3 carbonitrile carbon and altered reactivity of the 2-NH₂ group toward electrophiles, making the target compound measurably more electrophilic at the nitrile carbon and less nucleophilic at the amino group than its methylsulfonyl congener.
| Evidence Dimension | Hammett substituent constant σₚ (electron-withdrawing capacity) |
|---|---|
| Target Compound Data | σₚ (SO₂Et) ≈ +0.73 |
| Comparator Or Baseline | 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile: σₚ (SO₂Me) ≈ +0.68 |
| Quantified Difference | Δσₚ ≈ +0.05 (~7% greater electron withdrawal) |
| Conditions | Reference values from standard Hammett substituent constant compilations; aqueous/standard state |
Why This Matters
Procurement of the methylsulfonyl analog will yield a measurably less electrophilic nitrile and more nucleophilic amine, altering reaction rates and product distributions in cyclization steps that depend on precise electronic tuning.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews 1991, 91, 165–195. View Source
